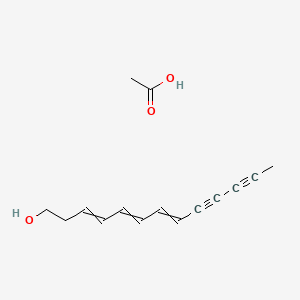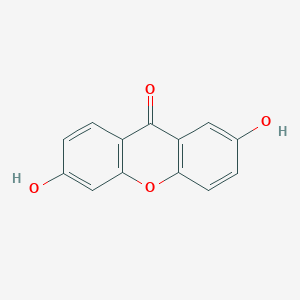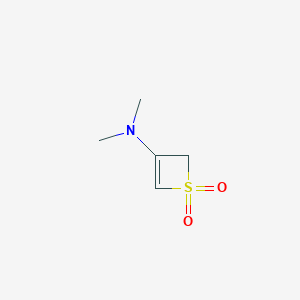
n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide: is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.198 g/mol . This compound is known for its unique structure, which includes a thietane ring with a sulfone group and a dimethylamine substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide typically involves the reaction of thietane 1,1-dioxide with dimethylamine. One common method includes the dichlorination of thietane 1,1-dioxide followed by dehydrochlorination . The reaction conditions often involve the use of carbanions, amines, alcohols, and thiols to give 3-substituted thietane or 2H-thiete 1,1-dioxides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted thietane or 2H-thiete derivatives.
Applications De Recherche Scientifique
n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide involves its interaction with molecular targets through its sulfone and dimethylamine groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparaison Avec Des Composés Similaires
3-Chloro-2H-thiete 1,1-dioxide: Prepared by dichlorination of thietane 1,1-dioxide followed by dehydrochlorination.
Thietane 1,1-dioxide: A precursor in the synthesis of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide.
Uniqueness: this compound is unique due to its specific combination of a thietane ring with a sulfone group and a dimethylamine substituent. This structure imparts distinctive chemical properties and reactivity, making it valuable in various scientific research applications .
Propriétés
Numéro CAS |
1599-35-5 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
N,N-dimethyl-1,1-dioxo-2H-thiet-3-amine |
InChI |
InChI=1S/C5H9NO2S/c1-6(2)5-3-9(7,8)4-5/h3H,4H2,1-2H3 |
Clé InChI |
UKFZZEHICMCYPK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



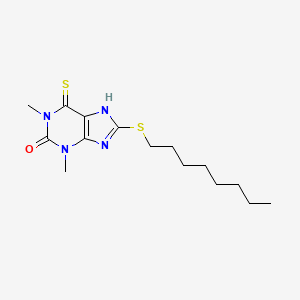
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
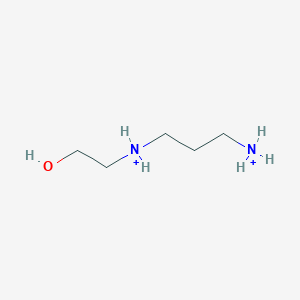
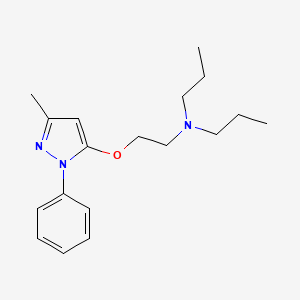
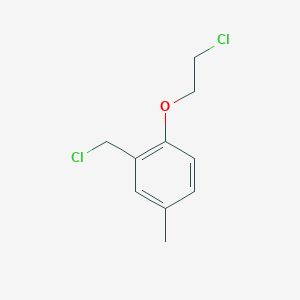
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
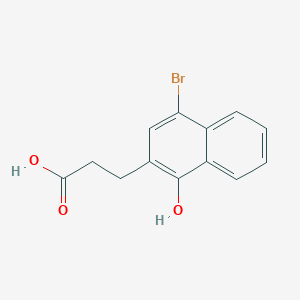
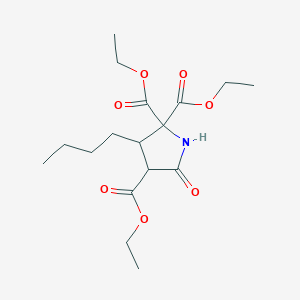
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
